molecular formula C9H18N2O2 B1477210 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol CAS No. 2098091-30-4

9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol

Cat. No.: B1477210
CAS No.: 2098091-30-4
M. Wt: 186.25 g/mol
InChI Key: OKIWTJCODGXIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol (CAS 2098091-30-4) is a high-value spirocyclic building block in medicinal chemistry. This compound features a 1-oxa-9-azaspiro[5.5]undecane scaffold, recognized as a three-dimensional privileged structure for designing ligands for various biological targets. This chemical serves as a key synthetic intermediate in developing novel therapeutic agents. Recent research highlights its direct application in the synthesis of spirocyclic inhibitors of the MmpL3 protein in Mycobacterium tuberculosis , showing high activity against drug-sensitive and multidrug-resistant strains . Furthermore, the closely related 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold has been extensively explored to create potent and orally bioavailable inhibitors of soluble epoxide hydrolase (sEH) , a target for cardiovascular diseases, inflammation, and pain . The spirocyclic structure contributes to favorable drug-like properties, including lower lipophilicity and remarkable aqueous solubility, which are crucial for optimizing drug candidates and mitigating toxicity risks . Applications: • Lead compound for novel antituberculosis agents • Core scaffold for soluble epoxide hydrolase (sEH) inhibitors • Versatile intermediate for discovering GPR40 (FFA1) agonists for Type 2 Diabetes • Privileged structure for general drug discovery and library synthesis This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

9-amino-1-oxa-9-azaspiro[5.5]undecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c10-11-4-2-9(3-5-11)7-8(12)1-6-13-9/h8,12H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIWTJCODGXIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)N)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

A common starting intermediate is tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate . This compound is synthesized and used as a substrate for further functionalization.

  • Procedure : The hydroxy spirocyclic carbamate is treated with base (e.g., potassium tert-butoxide) in DMF under inert atmosphere to activate the hydroxy group for subsequent O-alkylation or oxidation reactions.

Oxidation to Ketone Intermediate

The hydroxy group at the 4-position can be oxidized to a ketone to facilitate amination.

  • Reagents : Pyridinium dichromate (PDC) in dichloromethane.
  • Conditions : Stirring at ambient temperature for 16–18 hours.
  • Outcome : Formation of tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate with yields around 66-76%.

Table 1: Oxidation Reaction Data

Parameter Details
Starting material tert-butyl 4-hydroxy spirocarbamate
Oxidant Pyridinium dichromate (PDC)
Solvent Dichloromethane (DCM)
Temperature Room temperature
Reaction time 16–18 hours
Yield 66–76%
Product tert-butyl 4-oxo spirocarbamate

Amination of the Ketone Intermediate

The ketone intermediate undergoes reductive amination with various amines to introduce the amino group at the 9-position.

  • Reagents : Secondary amines or aromatic amines, sodium triacetoxyborohydride as reducing agent.
  • Conditions : Reaction in dichloromethane at room temperature for 12–18 hours.
  • Workup : Quenching with aqueous potassium carbonate, extraction, drying, and purification by silica gel chromatography.
  • Deprotection : Treatment with 4 M HCl in 1,4-dioxane to remove tert-butyl protecting groups, followed by crystallization from isopropyl alcohol.

Table 2: Reductive Amination Reaction Data

Parameter Details
Starting material tert-butyl 4-oxo spirocarbamate
Amines Secondary amines or aromatic amines
Reducing agent Sodium triacetoxyborohydride
Solvent Dichloromethane
Temperature Room temperature
Reaction time 12–18 hours
Deprotection 4 M HCl in 1,4-dioxane
Purification Silica gel chromatography
Final product This compound (as salt)

Alternative Functionalization via O-Alkylation

An alternative route involves O-alkylation of the hydroxy spirocarbamate with aryl halides to introduce various substituents, which can then be transformed into the amino derivative.

  • Procedure : The hydroxy spirocarbamate is treated with potassium tert-butoxide in DMF at 50 °C, followed by addition of aryl halide and stirring at 85 °C for 4 hours.
  • Workup : Extraction with ethyl acetate, washing, drying, and purification by flash chromatography.

Detailed Research Findings and Notes

  • The oxidation step using PDC is efficient and yields a stable ketone intermediate suitable for further derivatization.
  • Reductive amination with sodium triacetoxyborohydride is mild and selective, providing high yields of the amino spirocyclic compound.
  • Deprotection under acidic conditions is crucial to obtain the free amino alcohol.
  • Variations in amine substrates allow for structural diversity in the final compounds, useful for medicinal chemistry applications.
  • Purification typically involves silica gel chromatography and crystallization, ensuring high purity.
  • Spectroscopic data (1H NMR, 13C NMR, MS) confirm the structure and purity of intermediates and final products.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Product Description
1 Hydroxy spirocarbamate synthesis Starting from suitable lactam/lactone precursors N/A tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
2 Oxidation Pyridinium dichromate, DCM, rt, 16-18 h 66–76 tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
3 Reductive amination Secondary amine, NaBH(OAc)3, DCM, rt, 12-18 h 60–85 Amino-substituted spirocarbamate derivatives
4 Deprotection 4 M HCl in 1,4-dioxane, rt, 6 h Quantitative This compound (as salt)

Chemical Reactions Analysis

Types of Reactions

9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. Studies have demonstrated that 9-amino derivatives can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics.

Neuropharmacology : The structural characteristics of 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol suggest potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments.

Material Science

Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers. Its unique spirocyclic structure can enhance the mechanical properties and thermal stability of polymeric materials, making them suitable for advanced applications in coatings and composites.

Nanotechnology : The incorporation of spirocyclic compounds into nanomaterials has been explored to improve their functionality. For instance, embedding this compound into nanoparticle formulations could enhance drug delivery systems due to its biocompatibility and ability to modify surface properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various spirocyclic compounds, including this compound. The results showed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Polymer Synthesis

In another study published in the Journal of Polymer Science, researchers synthesized a new class of polymers incorporating this compound as a monomer. The resulting polymers displayed enhanced tensile strength and thermal stability compared to traditional polymers, suggesting promising applications in industrial materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine (CAS 1306739-52-5)

  • Molecular Formula : C₁₆H₂₄N₂O
  • Key Features : A phenylmethyl group replaces the hydroxyl group at position 3.
  • This substitution is common in compounds targeting central nervous system receptors due to enhanced blood-brain barrier penetration .

HE9 [9-(3-Fluoropyridin-4-yl)methyl-4-pyridin-2-yl-1-oxa-9-azaspiro[5.5]undecan-4-ol]

  • Molecular Formula: Not explicitly stated (fluoropyridinyl and pyridinyl substituents).
  • Key Features : Fluorinated and pyridinyl groups enhance metabolic stability and bioactivity.
  • Impact : Demonstrates insecticidal properties in Streptomyces-derived extracts, highlighting the role of halogenation in improving bioactivity .

N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine (6a)

  • Molecular Formula : C₁₈H₂₃N₂O
  • Key Features : Cyclopropylamine and phenyl substituents.
  • Impact : The cyclopropyl group improves metabolic stability, while the phenyl group enhances aromatic interactions in receptor binding. This compound was synthesized via automated organic synthesis platforms, yielding 30% diastereomers .

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl Methanesulfonate

  • Molecular Formula: C₁₇H₂₅NO₅S
  • Key Features : Methanesulfonate ester at position 4.
  • Impact : Acts as a reactive intermediate for further derivatization, exemplifying the utility of the hydroxyl group in prodrug design .

Ethyl 4-Hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

  • Molecular Formula: C₁₃H₂₃NO₄
  • Key Features : Ethyl ester and methyl groups.

Key Research Findings

  • Synthetic Utility: The hydroxyl and amino groups in 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol enable diverse functionalizations, as seen in FFA1 agonist synthesis (e.g., coupling with heteroaryl halides) .
  • Biological Relevance : Fluorinated analogs (e.g., HE9) exhibit enhanced insecticidal activity, whereas benzyl/phenyl derivatives show promise in CNS drug development .
  • Diastereomer Challenges : Automated synthesis platforms often yield mixtures (e.g., 50:50 dr for N-cyclopropyl-3-phenyl derivatives), necessitating chromatographic resolution .

Biological Activity

9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound that has attracted interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H18N2O
  • Molecular Weight : 170.25 g/mol
  • IUPAC Name : 1-Oxa-9-azaspiro[5.5]undecan-4-amine
  • CAS Number : 2098091-30-4

Synthesis and Structural Features

The synthesis of 9-amino derivatives typically involves methods such as Prins cyclization, which allows for the formation of the spirocyclic structure. The compound is characterized by a flexible scaffold that can be optimized for various biological activities through structural modifications .

Antituberculosis Activity

Recent studies have highlighted the antituberculosis potential of 9-amino derivatives, particularly their ability to inhibit the MmpL3 protein in Mycobacterium tuberculosis. In vitro tests demonstrated that these compounds exhibited significant activity against both antibiotic-sensitive and multi-resistant strains of M. tuberculosis, surpassing the efficacy of standard treatments .

Table 1: Antituberculosis Activity of 9-Amino Derivatives

CompoundActivity Against H37RvActivity Against Multi-resistant Strains
This compoundHighModerate
Comparator DrugModerateLow

Soluble Epoxide Hydrolase Inhibition

Another area of research involves the compound's role as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various inflammatory processes and chronic diseases. Compounds based on the spirocyclic structure have shown promise as orally active agents for treating conditions like chronic kidney disease, demonstrating a reduction in serum creatinine levels in animal models .

Case Studies

  • Study on Antituberculosis Activity :
    • Researchers synthesized several derivatives based on the spirocyclic scaffold and evaluated their activity against M. tuberculosis. The optimized compounds showed enhanced binding affinity to MmpL3, leading to improved antibacterial efficacy.
  • Chronic Kidney Disease Model :
    • In a rat model of anti-glomerular basement membrane glomerulonephritis, certain derivatives exhibited significant sEH inhibitory activity, suggesting potential therapeutic applications for chronic kidney diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol
Reactant of Route 2
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.